

4-Nitro-3-(trifluoromethyl)benzonitrile chemical structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-Nitro-3-(trifluoromethyl)benzonitrile
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An In-Depth Technical Guide to **4-Nitro-3-(trifluoromethyl)benzonitrile**: A Keystone Intermediate in Modern Drug Discovery

Abstract

4-Nitro-3-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique molecular architecture, featuring a nitrile, a nitro group, and a trifluoromethyl group, makes it a versatile and valuable building block for the synthesis of complex, biologically active molecules. The trifluoromethyl moiety is particularly crucial, as its incorporation into drug candidates is a well-established strategy for enhancing metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview of the chemical and physical properties of **4-Nitro-3-(trifluoromethyl)benzonitrile**, its strategic importance in medicinal chemistry, plausible synthetic routes, and its pivotal role as a precursor in the development of non-steroidal anti-androgens. Detailed experimental protocols and safety information are also provided to support researchers and drug development professionals in its practical application.

Chemical Identity and Physicochemical Properties

4-Nitro-3-(trifluoromethyl)benzonitrile is a substituted benzonitrile characterized by the presence of three key functional groups attached to the benzene ring. Its systematic IUPAC name is **4-nitro-3-(trifluoromethyl)benzonitrile**^[1]. The compound is registered under CAS Number 320-36-5^{[1][2][3]}.

The strategic placement of the electron-withdrawing trifluoromethyl, nitro, and cyano groups on the aromatic ring dictates its chemical reactivity and utility as a synthetic intermediate.

Caption: Chemical structure of **4-Nitro-3-(trifluoromethyl)benzonitrile**.

Table 1: Physicochemical Properties of **4-Nitro-3-(trifluoromethyl)benzonitrile**

Property	Value	Source(s)
IUPAC Name	4-nitro-3-(trifluoromethyl)benzonitrile	[1]
CAS Number	320-36-5	[1] [2] [3]
Molecular Formula	C ₈ H ₃ F ₃ N ₂ O ₂	[1] [2] [4]
Molecular Weight	216.12 g/mol	[1] [3] [4]
Appearance	Off-white to yellowish solid	[4]
Melting Point	103 - 107 °C	[4]
Solubility	Insoluble in water; Soluble in dichloromethane, chloroform	[4]
SMILES	C1=CC(=C(C=C1C#N)C(F)(F)F)--INVALID-LINK--[O-]	[1]

| InChI Key| AVSDRULQBQMLES-UHFFFAOYSA-N |[\[1\]](#)[\[2\]](#) |

The Strategic Importance in Medicinal Chemistry

The utility of **4-Nitro-3-(trifluoromethyl)benzonitrile** in drug discovery is not accidental; it is a direct result of the synergistic effects of its three functional groups.

- Trifluoromethyl Group (-CF₃): The -CF₃ group is a bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion in a drug candidate is a powerful strategy used to enhance key pharmacokinetic and pharmacodynamic properties. It is known to increase lipophilicity, which can improve membrane permeability and bioavailability[\[5\]](#).

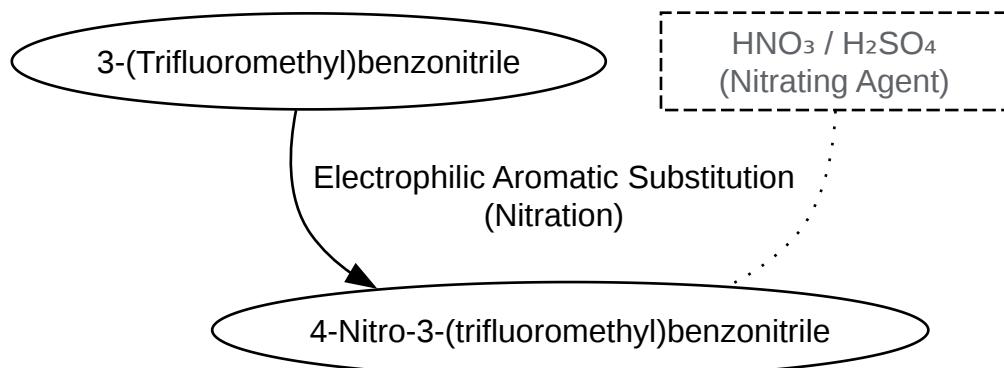
Furthermore, the carbon-fluorine bond is exceptionally strong, making the $-CF_3$ group highly resistant to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes), thereby increasing the metabolic stability and half-life of a drug[5]. Its strong electron-withdrawing nature can also modulate the pK_a of nearby functional groups and enhance binding interactions with target proteins[5].

- **Nitro Group ($-NO_2$):** The nitro group is a strong electron-withdrawing group and a versatile synthetic handle. Its primary role in this intermediate is often as a precursor to an amino group ($-NH_2$) via chemical reduction[1][6]. The resulting aniline is a critical nucleophile used to form amide bonds or other linkages, which are central to the structure of many pharmaceuticals. The nitro group itself is also crucial in the scaffold of certain drugs, where it can act as a hydrogen bond acceptor in receptor-ligand interactions[4].
- **Nitrile Group ($-CN$):** The nitrile or cyano group is another valuable functional group in medicinal chemistry. It is relatively stable but can be transformed into other key functionalities, such as a primary amine (via reduction) or a carboxylic acid (via hydrolysis) [5]. In the final drug molecule, the nitrile's linear geometry and its ability to act as a potent hydrogen bond acceptor can be critical for high-affinity binding to a biological target[4].

Synthesis and Mechanistic Insights

The synthesis of **4-Nitro-3-(trifluoromethyl)benzonitrile** is not widely detailed in public literature, but a plausible and efficient route can be designed based on established electrophilic aromatic substitution principles. A logical approach involves the nitration of 3-(trifluoromethyl)benzonitrile.

The trifluoromethyl group is a meta-directing deactivator, while the nitrile group is also a meta-directing deactivator. In 3-(trifluoromethyl)benzonitrile, the positions ortho and para to the $-CF_3$ group (positions 2, 4, and 5) and the positions ortho and para to the $-CN$ group (positions 2, 5, and 6) are deactivated. The position most susceptible to nitration (position 4) is meta to both existing groups, but sterically accessible. The reaction is typically performed using a potent nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO_2^+), which is the active species in the substitution reaction.



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Caption: Plausible synthetic workflow for **4-Nitro-3-(trifluoromethyl)benzonitrile**.

Applications in Drug Development: Precursor to Non-Steroidal Anti-Androgens (NSAAs)

4-Nitro-3-(trifluoromethyl)benzonitrile is a pivotal intermediate in the synthesis of non-steroidal anti-androgens (NSAAs), a class of drugs used primarily for the treatment of prostate cancer[4]. These drugs function by competitively antagonizing the androgen receptor (AR), thereby inhibiting the growth-promoting effects of androgens like testosterone and dihydrotestosterone on prostate cancer cells[7].

A key synthetic transformation is the reduction of the nitro group to an amine, yielding **4-Amino-3-(trifluoromethyl)aniline**. This aniline derivative is the direct building block for several important NSAAs.

A prominent example is **Nilutamide** (sold as Anandron, Nilandron), an NSAA used in the treatment of metastatic prostate cancer[3][8]. The chemical structure of Nilutamide is **5,5-dimethyl-3-[4-nitro-3-(trifluoromethyl)phenyl]imidazolidine-2,4-dione**[3]. Its synthesis involves a precursor derived directly from the **4-nitro-3-(trifluoromethyl)aniline** core, highlighting the indispensable role of our title compound[9][10]. The **4-nitro-3-(trifluoromethyl)anilide** scaffold is a common feature in this class of drugs, essential for interaction within the androgen receptor binding pocket[4].

Experimental Protocol: Reduction to 4-Amino-3-(trifluoromethyl)aniline

This protocol describes a representative method for the reduction of the nitro group of **4-Nitro-3-(trifluoromethyl)benzonitrile** to form the corresponding aniline, a critical downstream intermediate. This common transformation can be achieved using various reducing agents, such as catalytic hydrogenation or metal-acid systems.

Objective: To synthesize 4-Amino-3-(trifluoromethyl)aniline from **4-Nitro-3-(trifluoromethyl)benzonitrile**.

Materials:

- **4-Nitro-3-(trifluoromethyl)benzonitrile**
- Ethanol (or other suitable solvent like ethyl acetate)
- Iron powder (Fe)
- Ammonium chloride (NH₄Cl) or catalytic hydrochloric acid (HCl)
- Deionized water
- Sodium bicarbonate (NaHCO₃) solution
- Dichloromethane (DCM) or Ethyl acetate for extraction
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separation funnel, rotary evaporator.

Methodology:

- **Setup:** Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Reagent Addition:** To the flask, add **4-Nitro-3-(trifluoromethyl)benzonitrile** (1.0 eq), ethanol (10-20 volumes), and water (3-5 volumes).

- Initiation: To the stirring suspension, add iron powder (3.0-5.0 eq) followed by a solution of ammonium chloride (1.0-2.0 eq) in water or a catalytic amount of concentrated HCl.
 - Causality Note: The iron metal in the presence of a mild acid acts as the reducing agent. The acid helps to activate the iron surface and serves as a proton source for the formation of water from the oxygen atoms of the nitro group.
- Reaction: Heat the mixture to reflux (typically 70-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Filter the mixture through a pad of celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the solvent.
 - Dilute the residue with ethyl acetate or DCM and water.
 - Carefully neutralize any remaining acid by washing with a saturated sodium bicarbonate solution.
- Extraction & Isolation:
 - Transfer the mixture to a separation funnel. Separate the organic layer.
 - Extract the aqueous layer two more times with the organic solvent.
 - Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: The resulting 4-Amino-3-(trifluoromethyl)aniline can be purified by recrystallization or column chromatography if necessary to achieve the high purity required for pharmaceutical synthesis.

Safety, Handling, and Storage

As a functionalized chemical intermediate, **4-Nitro-3-(trifluoromethyl)benzonitrile** must be handled with appropriate care.

- **Hazards:** The compound is classified as harmful if swallowed or in contact with skin. It may cause skin and serious eye irritation.
- **Handling Precautions:** Use in a well-ventilated area or under a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[8][11]. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling[11].
- **Storage:** Store in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture ingress[4]. Store away from incompatible materials such as strong oxidizing agents and strong bases[4].

Conclusion

4-Nitro-3-(trifluoromethyl)benzonitrile is more than just a chemical compound; it is a strategic tool in the arsenal of medicinal chemists. Its carefully arranged functional groups provide a robust platform for constructing complex molecular architectures with desirable pharmacological profiles. Its role as a key precursor to non-steroidal anti-androgens like Nilutamide underscores its importance in developing therapies for prostate cancer. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the ongoing quest for novel and more effective therapeutics.

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- To cite this document: BenchChem. [4-Nitro-3-(trifluoromethyl)benzonitrile chemical structure and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590880#4-nitro-3-trifluoromethyl-benzonitrile-chemical-structure-and-formula]

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